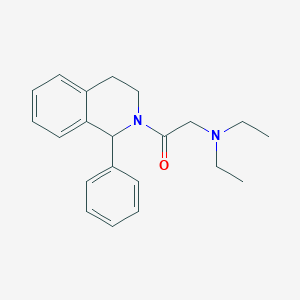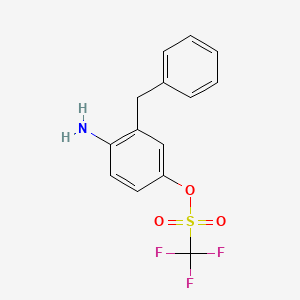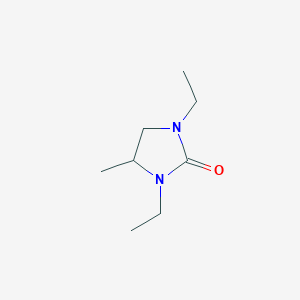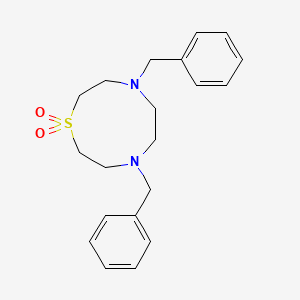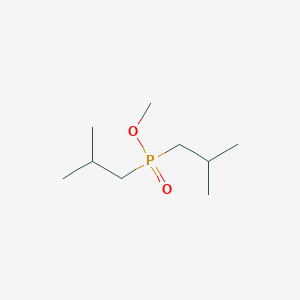
Methyl bis(2-methylpropyl)phosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(2-methylpropyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(2-methylpropyl)phosphinate typically involves the reaction of phosphorus trichloride with isobutyl alcohol in the presence of a base, followed by methylation. The reaction conditions often include the use of solvents such as toluene or dichloromethane and temperatures ranging from room temperature to reflux conditions. The reaction can be summarized as follows:
-
Reaction of phosphorus trichloride with isobutyl alcohol
PCl3+2C4H9OH→(C4H9O)2PCl+2HCl
-
Methylation
(C4H9O)2PCl+CH3OH→(C4H9O)2P(OCH3)+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bis(2-methylpropyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Various substituted phosphinates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl bis(2-methylpropyl)phosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteolytic enzymes.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere in medicinal chemistry.
Industry: Utilized in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of methyl bis(2-methylpropyl)phosphinate involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can occur through various pathways, including competitive, non-competitive, and uncompetitive inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphinic Acid: Similar in structure but lacks the methyl and isobutyl groups.
Phosphonates: Contain a phosphorus atom bonded to three oxygen atoms and one carbon atom.
Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.
Uniqueness
Methyl bis(2-methylpropyl)phosphinate is unique due to its specific alkyl substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other phosphinates, phosphonates, and phosphates.
Propriétés
Numéro CAS |
105865-02-9 |
|---|---|
Formule moléculaire |
C9H21O2P |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
1-[methoxy(2-methylpropyl)phosphoryl]-2-methylpropane |
InChI |
InChI=1S/C9H21O2P/c1-8(2)6-12(10,11-5)7-9(3)4/h8-9H,6-7H2,1-5H3 |
Clé InChI |
FVIXHRRKNFGLLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP(=O)(CC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)

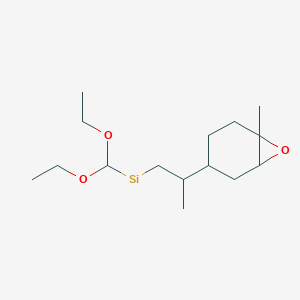

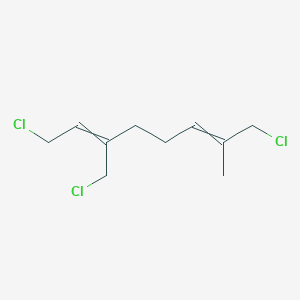

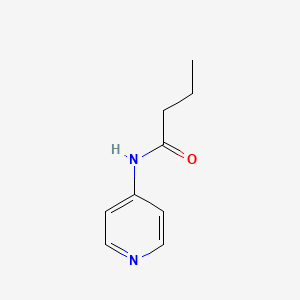
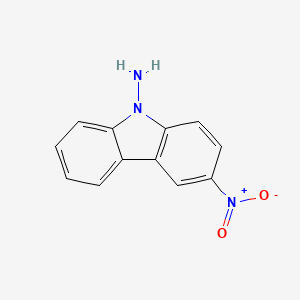
![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
